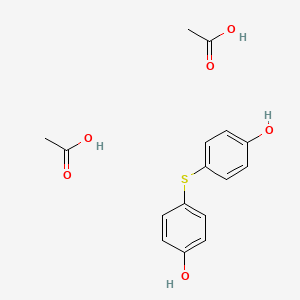
Acetic acid;4-(4-hydroxyphenyl)sulfanylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-(4-hydroxyphenyl)sulfanylphenol is a chemical compound that features both acetic acid and phenolic functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-(4-hydroxyphenyl)sulfanylphenol typically involves the reaction of 4-hydroxyphenylacetic acid with a suitable sulfanylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then isolated and purified using industrial-scale separation techniques such as distillation or extraction.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-(4-hydroxyphenyl)sulfanylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced derivatives.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while reduction may produce hydroquinones. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Acetic acid;4-(4-hydroxyphenyl)sulfanylphenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of acetic acid;4-(4-hydroxyphenyl)sulfanylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, the compound may modulate specific signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic acid: A phenolic acid used in the synthesis of various esters and as an intermediate in pharmaceutical production.
3-Hydroxyphenylacetic acid: Another phenolic acid with similar applications in organic synthesis and pharmaceutical production.
4-Hydroxyphenylpyruvic acid: A related compound used in biochemical research and as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
Acetic acid;4-(4-hydroxyphenyl)sulfanylphenol is unique due to the presence of both acetic acid and sulfanylphenol functional groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
63449-96-7 |
|---|---|
Molecular Formula |
C16H18O6S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
acetic acid;4-(4-hydroxyphenyl)sulfanylphenol |
InChI |
InChI=1S/C12H10O2S.2C2H4O2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;2*1-2(3)4/h1-8,13-14H;2*1H3,(H,3,4) |
InChI Key |
TWFZFDAORMYZFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1O)SC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















